Tert-butyl (E)-3-methyl-4-oxobut-2-enoate
Description
Tert-butyl (E)-3-methyl-4-oxobut-2-enoate is an α,β-unsaturated ester with a conjugated system comprising a ketone group at position 4 and a methyl substituent at position 3. Its molecular formula is C₉H₁₄O₃ (based on structural analysis), with a molecular weight of 170.21 g/mol . The compound is characterized by the tert-butyl ester group, which confers steric bulk and enhances solubility in organic solvents. The (E)-configuration of the double bond ensures distinct reactivity patterns in conjugate addition and cycloaddition reactions.
This compound is utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals, particularly in reactions requiring controlled stereochemistry, such as Michael additions or Diels-Alder transformations. Its stability under basic conditions and susceptibility to acidic hydrolysis make it a versatile protecting group for carboxylic acids.
Properties
IUPAC Name |
tert-butyl (E)-3-methyl-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(6-10)5-8(11)12-9(2,3)4/h5-6H,1-4H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEAWMGSTTWHOI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC(C)(C)C)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-3-methyl-4-oxobut-2-enoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (E)-3-methyl-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl (E)-3-methyl-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of tert-butyl (E)-3-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The exact mechanism depends on the specific context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with tert-butyl (E)-3-methyl-4-oxobut-2-enoate:
(E)-Methyl 3-methyl-4-oxobut-2-enoate (CAS 40835-18-5)
- Molecular Formula : C₆H₈O₃
- Molecular Weight : 128.13 g/mol
- Physical Properties : Boiling point of 75–80°C at 17 Torr, density of 1.052 g/cm³ .
- Key Differences: The methyl ester group reduces steric hindrance compared to tert-butyl, increasing reactivity in nucleophilic acyl substitutions. Lower molecular weight results in higher volatility. Applications: Used as a precursor in retinoid synthesis due to its conjugated carbonyl system .
Tert-butyl 4-oxopent-2-enoate (CAS 53143-26-3)
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol (isomer-dependent)
- Structural Features: Features a pent-2-enoate backbone with an oxo group at position 4, lacking the methyl substituent present in the target compound .
- Similar tert-butyl ester group provides comparable stability but distinct solubility profiles.
Ethyl (E)-4-((4-(tert-butyl)phenyl)amino)-4-oxobut-2-enoate (Compound 56)
- Molecular Formula: C₁₆H₂₁NO₃
- Functional Groups: Incorporates an aryl amino group at position 4, introducing hydrogen-bonding capability .
- Key Differences: The aromatic amino group enables participation in supramolecular interactions, broadening applications in drug design. Higher molecular weight (275.34 g/mol) reduces volatility compared to the target compound.
Table 1: Comparative Analysis of Key Parameters
| Parameter | This compound | (E)-Methyl 3-methyl-4-oxobut-2-enoate | Tert-butyl 4-oxopent-2-enoate |
|---|---|---|---|
| Molecular Formula | C₉H₁₄O₃ | C₆H₈O₃ | C₉H₁₄O₃ |
| Molecular Weight (g/mol) | 170.21 | 128.13 | 170.21 |
| Boiling Point (°C) | Not reported | 75–80 (17 Torr) | Not reported |
| Key Functional Groups | α,β-unsaturated ester, methyl, ketone | α,β-unsaturated ester, methyl, ketone | α,β-unsaturated ester, ketone |
| Reactivity | High (steric protection) | Moderate (lower steric hindrance) | Moderate (longer chain) |
Reactivity and Stability
- This compound: The tert-butyl group stabilizes the ester against hydrolysis under basic conditions but facilitates cleavage via strong acids (e.g., trifluoroacetic acid) . Its conjugated system enhances electrophilicity at the β-carbon, favoring Michael additions.
Biological Activity
Tert-butyl (E)-3-methyl-4-oxobut-2-enoate is an organic compound with the molecular formula . It is classified as an ester, derived from 3-methyl-4-oxobut-2-enoic acid and tert-butanol. This compound features a conjugated double bond and a keto group, which are significant for its reactivity and potential biological activity. Despite its structural uniqueness, specific biological activities of this compound are not extensively documented in the literature. However, compounds with similar structures often exhibit notable biological properties, including antimicrobial and anti-inflammatory effects.
Structural Characteristics
The structural features of this compound include:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Ester, keto group, conjugated double bond |
| Substituents | Tert-butyl group affecting solubility and reactivity |
The presence of the keto group may facilitate interactions with biological enzymes, potentially influencing various metabolic pathways. The tert-butyl substituent enhances its solubility compared to other esters, which could impact its bioavailability and pharmacokinetics.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various esters, compounds structurally related to this compound were tested against Mycobacterium smegmatis. The results indicated that certain esters exhibited minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like rifampin, suggesting a promising avenue for further research into this compound's potential .
Study 2: Structure Activity Relationship
Research focusing on structure activity relationships (SAR) has demonstrated that modifications to the ester structure can lead to enhanced biological activity. For example, the introduction of a keto group has been shown to double the potency of certain compounds against mycobacterial species . This suggests that similar modifications might yield beneficial effects for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
